molecular formula C8H17NO B1275163 3-Propoxypiperidine CAS No. 89122-72-5

3-Propoxypiperidine

Cat. No.: B1275163
CAS No.: 89122-72-5
M. Wt: 143.23 g/mol
InChI Key: LFSCFVYWENCMOK-UHFFFAOYSA-N
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Description

3-Propoxypiperidine is an organic compound with the molecular formula C8H17NO It is a derivative of piperidine, a six-membered heterocyclic amine, where a propoxy group is attached to the third carbon of the piperidine ring

Scientific Research Applications

3-Propoxypiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxypiperidine typically involves the reaction of piperidine with propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

Piperidine+Propyl BromideBase, SolventThis compound\text{Piperidine} + \text{Propyl Bromide} \xrightarrow{\text{Base, Solvent}} \text{this compound} Piperidine+Propyl BromideBase, Solvent​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Propoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the propoxy group, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

    N-Methylpiperidine: A methylated derivative with similar chemical properties.

    4-Propoxypiperidine: Another propoxy-substituted piperidine with different positional isomerism.

Uniqueness

3-Propoxypiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives. Its propoxy group at the third position allows for unique interactions and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-propoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-6-10-8-4-3-5-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSCFVYWENCMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405686
Record name 3-propoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89122-72-5
Record name 3-propoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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